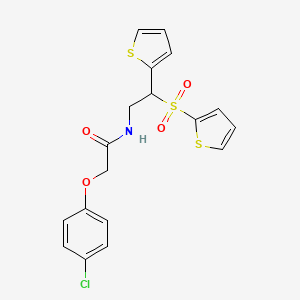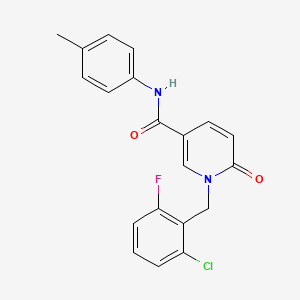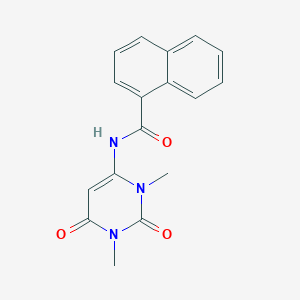
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate is a complex organic compound with a molecular formula of C26H22O8
Métodos De Preparación
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate typically involves several steps, starting from readily available precursors. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromenone derivative under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, resulting in the formation of different substituted derivatives
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and chromen-2-one core structure allow it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties help neutralize free radicals, protecting cells from oxidative damage .
Comparación Con Compuestos Similares
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate can be compared with similar compounds such as:
2-(3,4-Dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromen-3-yl 2,6-dimethoxybenzoate: This compound has a similar structure but differs in the position and number of methyl groups, which can affect its chemical properties and reactivity.
(3,4-Dimethoxyphenyl)carbamoylmethyl 2,6-dimethoxybenzoate: This compound contains a carbamoylmethyl group instead of a chromen-2-one core, leading to different biological activities and applications.
Propiedades
Fórmula molecular |
C27H24O8 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C27H24O8/c1-15-18-14-17(34-27(29)25-21(31-3)7-6-8-22(25)32-4)10-12-19(18)35-26(28)24(15)16-9-11-20(30-2)23(13-16)33-5/h6-14H,1-5H3 |
Clave InChI |
JJMKPIJWKISSCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=C(C=CC=C3OC)OC)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide](/img/structure/B14971063.png)
![1-(3-Methoxyphenyl)-5-oxo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}pyrrolidine-3-carboxamide](/img/structure/B14971067.png)
![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14971074.png)
![2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B14971080.png)
![N-(4-(N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B14971083.png)
![4-methoxy-N-(1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)aniline](/img/structure/B14971086.png)
![6-ethyl-N-(4-isopropoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14971093.png)
![N-(4-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B14971106.png)
![2-methyl-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B14971118.png)
![N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B14971121.png)
![4-(benzyloxy)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide](/img/structure/B14971123.png)



